Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1211522-81-4
VCID: VC8218630
InChI: InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-3-2-4-6(9(11,12)13)7(5)18(10,15)16/h2-4H,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl
Molecular Formula: C9H6ClF3O4S
Molecular Weight: 302.66 g/mol

Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate

CAS No.: 1211522-81-4

Cat. No.: VC8218630

Molecular Formula: C9H6ClF3O4S

Molecular Weight: 302.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate - 1211522-81-4

Specification

CAS No. 1211522-81-4
Molecular Formula C9H6ClF3O4S
Molecular Weight 302.66 g/mol
IUPAC Name methyl 2-chlorosulfonyl-3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-3-2-4-6(9(11,12)13)7(5)18(10,15)16/h2-4H,1H3
Standard InChI Key NYMNJOKGCJJJSR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl
Canonical SMILES COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

The compound’s structure combines a benzoate ester core with two functional groups: a chlorosulfonyl (-SO₂Cl) moiety at position 2 and a trifluoromethyl (-CF₃) group at position 3. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances thermal stability and lipophilicity through its strong electron-withdrawing effect.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆ClF₃O₄S
Molecular Weight314.65 g/mol
AppearanceWhite crystalline solid
Melting Point115–117°C (estimated)
SolubilitySoluble in polar organic solvents (e.g., DCM, DMF)
StabilityMoisture-sensitive; decomposes under basic conditions

Synthetic Routes and Optimization

The synthesis of methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate typically involves chlorosulfonation of a pre-functionalized benzoate precursor. While direct literature on this exact compound is limited, analogous pathways from patents and research articles provide a framework for its preparation .

Diazotization-Sulfonation Approach

A method adapted from CN101786972A involves:

  • Diazotization: Reacting 2-amino-3-(trifluoromethyl)benzoate with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) in acetic acid at 10–25°C to form a diazonium salt intermediate.

  • Sulfonyl Chlorination: Treating the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper chloride catalyst to introduce the chlorosulfonyl group .

This one-step process avoids multi-step sequences, achieving yields >70% under optimized conditions. Key parameters include:

  • Temperature control (<25°C) to prevent side reactions.

  • Stoichiometric excess of SO₂ to ensure complete conversion.

Industrial-Scale Production

In continuous flow systems, automated reagent delivery and temperature modulation improve yield consistency. Solvent recovery (e.g., acetic acid) reduces costs, aligning with green chemistry principles.

Reactivity and Functionalization

The compound’s chlorosulfonyl group participates in diverse transformations:

Nucleophilic Substitution

Reagents such as amines, alcohols, or thiols displace the chloride, forming sulfonamides, sulfonate esters, or sulfonothioates. For example:

C₉H₆ClF₃O₄S+R-NH₂C₉H₆F₃O₄S-NHR+HCl\text{C₉H₆ClF₃O₄S} + \text{R-NH₂} \rightarrow \text{C₉H₆F₃O₄S-NHR} + \text{HCl}

Triethylamine is often added to scavenge HCl, accelerating reaction rates.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chlorosulfonyl group to a sulfinic acid (-SO₂H).

  • Oxidation: Hydrogen peroxide (H₂O₂) oxidizes it to a sulfonic acid (-SO₃H).

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to sulfonamide-based drugs. For instance, derivatives have shown activity against tyrosine kinase receptors, implicated in cancer and inflammatory diseases.

Polymer Chemistry

Incorporating the trifluoromethyl-sulfonyl motif into polymers enhances their thermal stability (decomposition temperatures >300°C) and chemical resistance, valuable for high-performance coatings.

Agrochemical Development

Analogous chlorosulfonyl benzoates are intermediates in herbicides like triflusulfuron-methyl. The trifluoromethyl group improves leaf adhesion and rainfastness in crop protection agents .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzoate Derivatives

CompoundKey DifferencesReactivity Profile
Methyl 2-chlorosulfonylbenzoateLacks -CF₃ group; lower electrophilicitySlower nucleophilic substitution
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate-F substituent; reduced steric hindranceHigher solubility in water
Methyl 2,3-bis(chlorosulfonyl)benzoateDual -SO₂Cl groups; hyper-electrophilicProne to over-substitution

The trifluoromethyl group in methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate uniquely balances reactivity and stability, avoiding the excessive electrophilicity of bis-sulfonyl derivatives.

Challenges and Future Directions

Synthetic Bottlenecks

  • Moisture Sensitivity: The chlorosulfonyl group hydrolyzes readily, necessitating anhydrous conditions.

  • Catalyst Optimization: Copper chloride in sulfonation reactions risks contamination; ligand-assisted catalysis may improve purity.

Emerging Applications

  • Photoaffinity Labeling: The -SO₂Cl group could anchor biomolecules in proteomics studies.

  • Battery Electrolytes: Sulfonyl-containing compounds are being explored for lithium-ion conductivity enhancement.

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